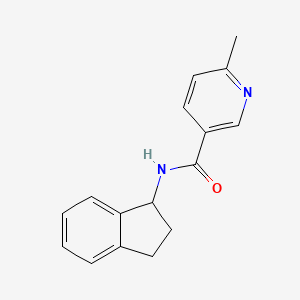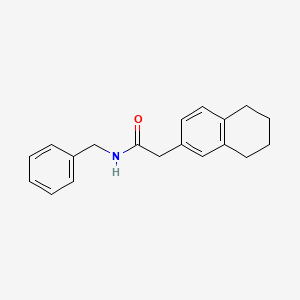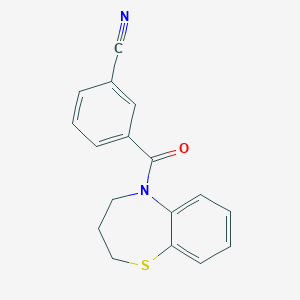
3-cyano-N-methyl-N-phenylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-cyano-N-methyl-N-phenylbenzamide, also known as MPBD, is a chemical compound that has been widely studied for its potential use in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
Mécanisme D'action
3-cyano-N-methyl-N-phenylbenzamide acts as a positive allosteric modulator of the GABA receptor. It binds to a specific site on the receptor and enhances the activity of GABA, the primary inhibitory neurotransmitter in the brain. This results in an increase in the inhibitory tone of the brain and a decrease in neuronal excitability. The exact mechanism of action of 3-cyano-N-methyl-N-phenylbenzamide is still under investigation, but it has been suggested that it may act by increasing the affinity of GABA for the receptor or by stabilizing the receptor in an active conformation.
Biochemical and physiological effects:
3-cyano-N-methyl-N-phenylbenzamide has been found to have various biochemical and physiological effects. It has been shown to increase the activity of GABA in the brain, resulting in a decrease in neuronal excitability. This can lead to anxiolytic and analgesic effects. 3-cyano-N-methyl-N-phenylbenzamide has also been found to have anticonvulsant properties and may be useful in the treatment of epilepsy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 3-cyano-N-methyl-N-phenylbenzamide in lab experiments is its specificity for the GABA receptor. This allows for the selective study of the function of this receptor in the brain. 3-cyano-N-methyl-N-phenylbenzamide also has a high affinity for the receptor, making it a potent tool in research. However, the use of 3-cyano-N-methyl-N-phenylbenzamide in lab experiments is limited by its solubility and stability. It is also important to note that the effects of 3-cyano-N-methyl-N-phenylbenzamide may vary depending on the experimental conditions and the specific GABA receptor subtype being studied.
Orientations Futures
There are several future directions for the study of 3-cyano-N-methyl-N-phenylbenzamide. One area of interest is the development of more potent and selective modulators of the GABA receptor. This could lead to the development of new drugs for the treatment of anxiety, pain, and epilepsy. Another area of interest is the study of the effects of 3-cyano-N-methyl-N-phenylbenzamide on other neurotransmitter systems in the brain. This could provide insight into the complex interactions between different neurotransmitters and their receptors. Overall, the study of 3-cyano-N-methyl-N-phenylbenzamide has the potential to provide valuable insights into the function of the GABA receptor and its role in various neurological disorders.
Méthodes De Synthèse
The synthesis of 3-cyano-N-methyl-N-phenylbenzamide involves the reaction of N-methyl-N-phenylbenzamide with cyanogen bromide. The reaction takes place in the presence of a catalyst and produces 3-cyano-N-methyl-N-phenylbenzamide as the final product. The purity of the compound can be increased by using various purification techniques such as recrystallization and column chromatography.
Applications De Recherche Scientifique
3-cyano-N-methyl-N-phenylbenzamide has been widely studied for its potential use as a tool in scientific research. It has been found to have various applications in the field of neuroscience, particularly in the study of GABA receptors. 3-cyano-N-methyl-N-phenylbenzamide has been shown to bind specifically to the GABA receptor and can be used to study the function of this receptor in the brain. It has also been found to have potential applications in the study of pain and anxiety.
Propriétés
IUPAC Name |
3-cyano-N-methyl-N-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-17(14-8-3-2-4-9-14)15(18)13-7-5-6-12(10-13)11-16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYKGXQGPGBIZRT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)C2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-cyano-N-methyl-N-phenylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[3,5-bis(trifluoromethyl)phenyl]-2-(4,4-dimethyl-2,5-dioxoimidazolidin-1-yl)acetamide](/img/structure/B7458069.png)

![5-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B7458073.png)




![1-methyl-3-[4-[6-(methylcarbamothioylamino)-1H-benzimidazol-2-yl]phenyl]thiourea](/img/structure/B7458133.png)
![N-(4-methylphenyl)-1-[3-(trifluoromethyl)phenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B7458134.png)
![3-[(5-Methylthiophen-2-yl)sulfonylamino]benzoic acid](/img/structure/B7458136.png)

![N-(4-acetamidophenyl)-2-[(3-fluoro-4-methoxyphenyl)methyl-methylamino]acetamide](/img/structure/B7458149.png)
![4-(2-{[(5-Methylthiophen-2-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B7458153.png)